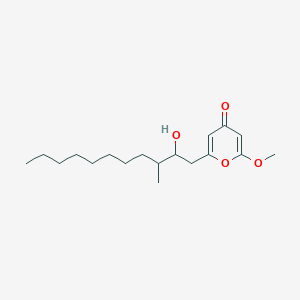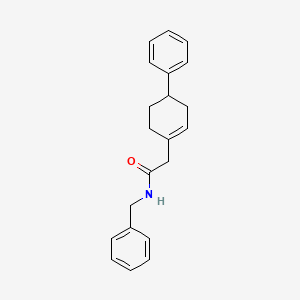![molecular formula C21H21N2+ B14179878 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium CAS No. 870554-54-4](/img/structure/B14179878.png)
4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium is an organic compound known for its nonlinear optical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium typically involves the metathesis reaction of 4-N,N-dimethylamino-4’-N’-methyl-stilbazolium iodide with the sodium salt of a suitable acid. The reaction is carried out in methanol, and the product is recrystallized to achieve high purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other nonlinear optical materials.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials for photonics and optoelectronics.
Mecanismo De Acción
The mechanism of action of 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium involves its interaction with molecular targets through its nonlinear optical properties. The compound can interact with light at specific wavelengths, leading to phenomena such as second-harmonic generation. These interactions are mediated by the electronic structure of the compound, which allows it to absorb and emit light efficiently .
Comparación Con Compuestos Similares
Similar Compounds
4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridinium: Similar in structure but with a methyl group instead of a phenyl group.
4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-ethylpyridinium: Contains an ethyl group instead of a phenyl group.
Uniqueness
4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium is unique due to its specific electronic structure, which imparts distinct nonlinear optical properties. This makes it particularly valuable for applications in photonics and optoelectronics, where precise control over light-matter interactions is crucial .
Propiedades
Número CAS |
870554-54-4 |
|---|---|
Fórmula molecular |
C21H21N2+ |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-[2-(1-phenylpyridin-1-ium-4-yl)ethenyl]aniline |
InChI |
InChI=1S/C21H21N2/c1-22(2)20-12-10-18(11-13-20)8-9-19-14-16-23(17-15-19)21-6-4-3-5-7-21/h3-17H,1-2H3/q+1 |
Clave InChI |
AXPPPSAKFFRVMV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-Methoxyphenoxy)phenyl]-1-methyl-1H-indole](/img/structure/B14179802.png)
![2-Ethyl-7-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B14179810.png)
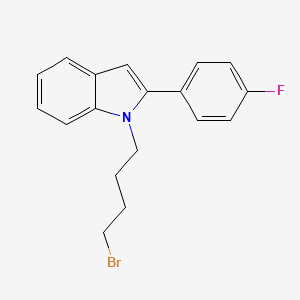
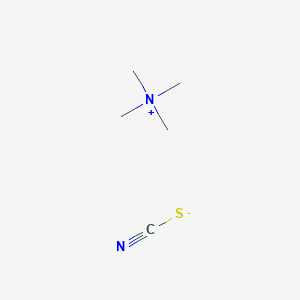

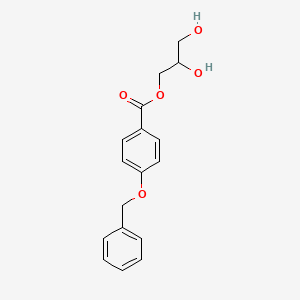
![N-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}glycinamide](/img/structure/B14179830.png)
![2-{[(3-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-6-methoxyphenol](/img/structure/B14179848.png)
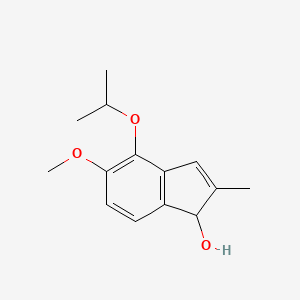
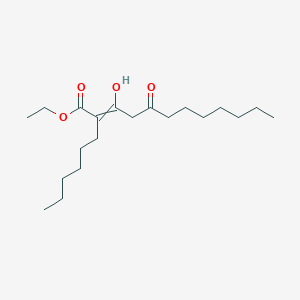
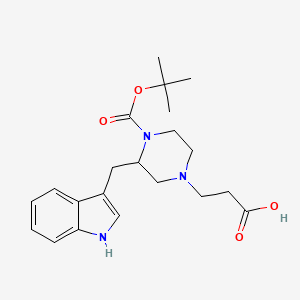
![[1-(Diphenylphosphoryl)cyclobutyl]propanedinitrile](/img/structure/B14179861.png)
